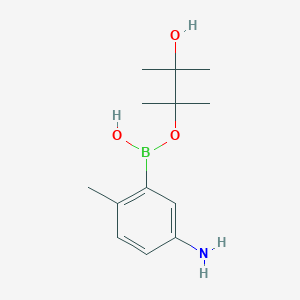
5-Amino-2-methylohenylboronic acid,pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methylphenylboronic acid pinacol ester: (MFCD05663859) is a boronic acid derivative with the molecular formula C13H20BNO2 and a molecular weight of 233.114 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-Amino-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form boronic acids or borates.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Utilized in the development of boron-containing drugs.
- Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates.
- Studied for its potential therapeutic applications due to its boronic acid moiety.
Industry:
- Employed in the manufacture of fine chemicals and advanced materials.
- Used in the production of polymers and other boron-containing compounds .
Mechanism of Action
The mechanism of action of 5-Amino-2-methylphenylboronic acid pinacol ester involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The compound’s boronic acid group can also interact with biological molecules, making it useful in medicinal chemistry .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Aminophenylboronic acid
- 2-Methylphenylboronic acid
Comparison:
- Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
- 4-Aminophenylboronic acid: Similar amino functionality but lacks the methyl group, affecting its reactivity.
- 2-Methylphenylboronic acid: Contains the methyl group but lacks the amino group, limiting its applications in biological systems.
Uniqueness: 5-Amino-2-methylphenylboronic acid pinacol ester is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C13H22BNO3 |
|---|---|
Molecular Weight |
251.13 g/mol |
IUPAC Name |
(5-amino-2-methylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H22BNO3/c1-9-6-7-10(15)8-11(9)14(17)18-13(4,5)12(2,3)16/h6-8,16-17H,15H2,1-5H3 |
InChI Key |
UNGSBFZNGVKJLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















